Dipivéfrine chlorhydrate
Vue d'ensemble
Description
Dipivefrin hydrochloride (DPH) is an ester of epinephrine, also known as adrenaline, and is used in the treatment of glaucoma. It is a prodrug that is converted to epinephrine in the body, which then reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye. DPH is also used for its vasoconstrictive properties to reduce inflammation and pain associated with eye conditions, as well as to reduce the risk of developing secondary complications.
Applications De Recherche Scientifique
Gestion de la pression intraoculaire dans le glaucome
Dipivéfrine chlorhydrate: est principalement utilisé comme traitement initial pour le contrôle de la pression intraoculaire chez les patients atteints de glaucome chronique à angle ouvert . Il s’agit d’un promédicament de l’épinéphrine, ce qui signifie qu’il est converti en composé actif, l’épinéphrine, à l’intérieur de l’œil humain. Cette conversion améliore la capacité du médicament à abaisser efficacement la pression intraoculaire.
Conception et développement des promédicaments
La structure de la dipivéfrine, qui comprend des groupes pivaloyle, sert de modèle pour concevoir des promédicaments avec des propriétés lipophiles améliorées . Cette caractéristique améliore la pénétration du médicament dans la chambre antérieure de l’œil, fournissant un modèle pour le développement de nouveaux médicaments ophtalmiques.
Études de pharmacocinétique et de pharmacodynamie
La recherche sur la pharmacocinétique et la pharmacodynamie de la dipivéfrine permet de comprendre comment les promédicaments sont métabolisés et activés dans l’organisme . Ces études sont cruciales pour prédire le comportement du médicament, optimiser le dosage et minimiser les effets secondaires.
Études d’efficacité comparative
La dipivéfrine a été comparée à l’épinéphrine dans des études cliniques pour évaluer son efficacité dans la réduction de la pression intraoculaire . De telles études comparatives permettent d’établir l’équivalence thérapeutique ou la supériorité des nouveaux médicaments par rapport aux traitements existants.
Évaluations de la sécurité et de la tolérabilité
La faible incidence des effets indésirables tels que les brûlures et les picotements, couramment associés à l’épinéphrine, fait de la dipivéfrine un sujet de recherche dans les évaluations de la sécurité et de la tolérabilité . Ces études sont essentielles pour garantir le confort du patient et l’observance du traitement.
Normalisation pharmaceutique
La dipivéfrine est utilisée comme étalon de référence dans les tests de laboratoire prescrits par les pharmacopées . Cette application est essentielle pour le contrôle de la qualité et la normalisation des produits pharmaceutiques.
Mécanisme D'action
Mode of Action
Dipivefrin hydrochloride is a prodrug, which means it has little or no pharmacological activity until it is hydrolyzed into its active form, epinephrine, inside the human eye . The liberated epinephrine, an adrenergic agonist, interacts with its targets (α-and/or β2-adrenergic receptors) leading to a decrease in aqueous production and an enhancement of outflow facility .
Biochemical Pathways
The biochemical pathway primarily affected by dipivefrin hydrochloride involves the conversion of the prodrug into its active form, epinephrine, through enzyme hydrolysis . This process occurs inside the human eye. The activated epinephrine then interacts with α-and/or β2-adrenergic receptors, leading to changes in intraocular pressure .
Pharmacokinetics
The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber . This modification makes dipivefrin hydrochloride a more efficient delivery system for the parent drug (epinephrine) because less drug will be needed to produce the desired therapeutic response .
Action Environment
The action of dipivefrin hydrochloride is influenced by the environment within the human eye. The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour . The use of a prodrug enhances absorption, making it a more efficient delivery system for the parent drug .
Safety and Hazards
Orientations Futures
Dipivefrin is used as initial therapy for the control of intraocular pressure in chronic open-angle glaucoma . It is available only with your doctor’s prescription . The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour .
Analyse Biochimique
Biochemical Properties
Dipivefrin Hydrochloride is a prodrug, which means it has little or no pharmacological activity until it is hydrolyzed into epinephrine inside the human eye . The hydrolysis of Dipivefrin Hydrochloride to epinephrine is a biochemical reaction that involves enzymes present in the eye tissues .
Cellular Effects
Dipivefrin Hydrochloride, once converted into epinephrine, interacts with adrenergic receptors on the cells of the eye tissues . This interaction influences cell function by triggering a cascade of events in the cell signaling pathways, leading to a decrease in intraocular pressure .
Molecular Mechanism
The molecular mechanism of action of Dipivefrin Hydrochloride involves its conversion to epinephrine, which then binds to adrenergic receptors . This binding activates a G-protein coupled receptor pathway, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels within the cells . This ultimately results in a decrease in intraocular pressure .
Temporal Effects in Laboratory Settings
The effects of Dipivefrin Hydrochloride are observed over time in laboratory settings. Once administered, it penetrates the cornea and is then converted into epinephrine in the anterior chamber over a period of time . The stability and degradation of Dipivefrin Hydrochloride are factors that can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Dipivefrin Hydrochloride have been studied in animal models, particularly in relation to dosage. While specific dosage effects may vary, it is generally observed that higher doses lead to a greater reduction in intraocular pressure .
Metabolic Pathways
Dipivefrin Hydrochloride is metabolized primarily through hydrolysis to yield epinephrine . This process involves enzymes present in the eye tissues .
Transport and Distribution
Following topical application, Dipivefrin Hydrochloride penetrates the cornea and is then distributed within the tissues of the anterior chamber of the eye .
Subcellular Localization
The subcellular localization of Dipivefrin Hydrochloride is largely determined by its lipophilic character, which allows it to readily cross cell membranes . Once inside the cell, it is hydrolyzed to epinephrine, which can then exert its effects .
Propriétés
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFAUCPBMAGVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045494 | |
Record name | Dipivefrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64019-93-8 | |
Record name | Dipivefrin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64019-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipivefrin hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064019938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipivefrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene dipivalate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPIVEFRIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTH9UHV0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the provided abstracts do not explicitly detail the spectroscopic data, dipivefrin hydrochloride is a dipivalyl ester derivative of epinephrine. [] Its chemical structure consists of the epinephrine molecule with two pivalic acid moieties esterified to the hydroxyl groups.
ANone: Yes, research has explored alternative delivery systems for dipivefrin hydrochloride, aiming to enhance its therapeutic efficacy. One such approach involves incorporating the drug into a thermoresponsive sol-gel. [] This innovative formulation transitions from a liquid state at room temperature to a gel-like consistency upon contact with the ocular surface. [] This phase transition prolongs drug residence time, potentially improving its bioavailability and reducing administration frequency. []
ANone: Research suggests that approximately 55% to 65% of topically applied dipivefrin hydrochloride is systemically absorbed. [] Interestingly, despite its enhanced ocular absorption compared to epinephrine, the systemic absorption of both drugs is similar. [] Absorption occurs gradually over several hours, and a significant portion appears to occur through the gastrointestinal tract. []
ANone: While generally considered safe and well-tolerated, dipivefrin hydrochloride has been associated with potential adverse effects, particularly with long-term use. [] One such side effect is corneal vascularization, characterized by the abnormal growth of blood vessels into the cornea. [] This condition can impair corneal transparency and affect vision. [] Additionally, prolonged use of dipivefrin hydrochloride may contribute to ocular surface damage, potentially impacting tear film stability and conjunctival health. []
ANone: High-performance liquid chromatography (HPLC) is a widely utilized technique for quantifying dipivefrin hydrochloride in pharmaceutical preparations. [, , ] This method offers high sensitivity, accuracy, and reproducibility for analyzing drug content. [, , ] Moreover, HPLC can be coupled with chiral stationary phases to separate and quantify individual enantiomers of dipivefrin hydrochloride, providing valuable insights into drug purity and stability. []
ANone: The release of dipivefrin hydrochloride, particularly from gel-forming solutions, is influenced by factors such as the concentration of polymers used in the formulation. [] Lower polymer concentrations generally result in faster drug release rates. [] This highlights the importance of optimizing formulation parameters to achieve desired drug release profiles and therapeutic outcomes.
ANone: While the provided abstracts do not specify the exact year of introduction, dipivefrin hydrochloride emerged as a valuable addition to the glaucoma treatment armamentarium. [] Its development stemmed from the need for agents with improved ocular penetration and a reduced side effect profile compared to epinephrine. [, ]
ANone: Investigations into the mechanisms of action, pharmacokinetics, and potential side effects of dipivefrin hydrochloride have advanced knowledge of ocular drug delivery, corneal physiology, and the complexities of glaucoma management. [, , , , , ] These findings have implications for developing novel therapeutic strategies for other ocular diseases and improving long-term patient outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.